N-(2-fluoro-5-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-(2-fluoro-5-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzoxadiazole ring, a sulfonamide group, and a fluorinated methylphenyl moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the benzoxadiazole core One common method includes the cyclization of o-nitroaniline derivatives with appropriate reagents to form the benzoxadiazole ringThe final step involves the coupling of the fluorinated methylphenyl group, which can be accomplished through nucleophilic aromatic substitution reactions using fluorinated precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic aromatic substitution reactions are common, especially involving the fluorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under controlled conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the fluorinated aromatic ring under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-fluoro-5-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites, while the fluorinated aromatic ring enhances binding affinity through hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluoro-5-methylphenyl)-3-phenylpropanamide
- N-(2-fluoro-5-methylphenyl)-2-methylpropanamide
- N-(2-fluoro-5-methylphenyl)-3-furamide
Uniqueness
Compared to similar compounds, N-(2-fluoro-5-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide stands out due to the presence of the benzoxadiazole ring, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and binding affinity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H10FN3O3S |
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Molecular Weight |
307.30 g/mol |
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C13H10FN3O3S/c1-8-5-6-9(14)11(7-8)17-21(18,19)12-4-2-3-10-13(12)16-20-15-10/h2-7,17H,1H3 |
InChI Key |
NJZNLWVWLWZXHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NS(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
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